

Physical and chemical properties of (R)-2-Aminohex-5-enoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Aminohex-5-enoic acid

Cat. No.: B173972

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An In-depth Technical Guide to (R)-2-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Aminohex-5-enoic acid, a chiral non-proteinogenic amino acid, holds interest within the scientific community for its potential applications in medicinal chemistry and drug design. Its structure, featuring both a reactive terminal alkene and a chiral center, makes it a valuable building block for the synthesis of novel peptides, enzyme inhibitors, and other bioactive molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside methodological insights for its analysis.

Core Chemical and Physical Properties

Precise experimental data for **(R)-2-Aminohex-5-enoic acid** is not extensively documented in publicly available literature. However, based on its structure and data for analogous compounds, a profile of its expected properties can be compiled. Commercial suppliers indicate a purity of $\geq 95\%$ for this compound.

Table 1: General and Physical Properties of **(R)-2-Aminohex-5-enoic Acid**

Property	Value	Source/Comment
IUPAC Name	(2R)-2-aminohept-5-enoic acid	[1]
CAS Number	103067-78-3	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	[2]
Appearance	Expected to be a white crystalline solid	General property of amino acids[3][4][5]
Melting Point	>200 °C (decomposes)	Typical for amino acids[3][4]
Boiling Point	Data not available	Likely to decompose before boiling at atmospheric pressure
Solubility	Expected to be soluble in water and slightly soluble in polar organic solvents like ethanol.	General property of amino acids[3][5]

Table 2: Chemical and Spectroscopic Properties of **(R)-2-Aminohept-5-enoic Acid**

Property	Value	Source/Comment
Canonical SMILES	<chem>C=CCC--INVALID-LINK--C(=O)O</chem>	[1]
InChI	InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1	[1]
pKa ₁ (α-carboxyl)	~2.3	Estimated based on typical α-amino acids[6]
pKa ₂ (α-amino)	~9.6	Estimated based on typical α-amino acids[6]
Specific Rotation ([α] _D)	Data not available	Expected to be a non-zero value due to chirality

Reactivity and Chemical Behavior

(R)-2-Aminohex-5-enoic acid exhibits chemical reactivity characteristic of its constituent functional groups: the amino group, the carboxylic acid, and the terminal double bond.

- Amine and Carboxylic Acid Reactivity:** As an amino acid, it can undergo reactions typical of these groups, such as peptide bond formation. The amino group can be acylated, alkylated, or react with aldehydes and ketones. The carboxylic acid group can be esterified or converted to an amide. At physiological pH, it is expected to exist as a zwitterion.[3][7]
- Alkene Reactivity:** The terminal double bond allows for a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This functionality provides a versatile handle for further chemical modification.

Experimental Protocols

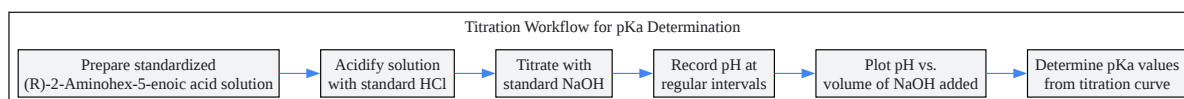
While specific experimental protocols for **(R)-2-Aminohex-5-enoic acid** are not readily available, established methodologies for the analysis of similar chiral amino acids can be adapted.

Determination of pKa via Titration

The acid dissociation constants (pKa) of the α -carboxyl and α -amino groups can be determined by acid-base titration.^{[8][9][10]}

Methodology:

- Sample Preparation: Prepare a standard solution of **(R)-2-Aminohex-5-enoic acid** of known concentration in deionized water.
- Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration Procedure:
 - Initially, acidify the amino acid solution to a low pH (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl).
 - Titrate the solution with the strong base, recording the pH after each incremental addition.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of base added to generate a titration curve.
 - The curve will exhibit two equivalence points. The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffer region, and the pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region.
 - The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.^[6]



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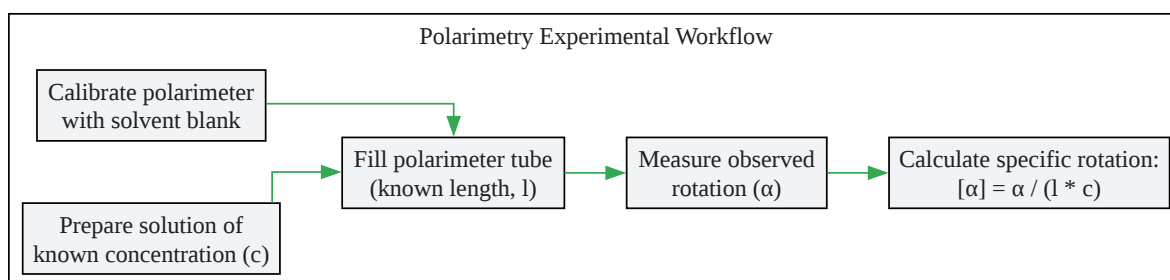
Titration Workflow for pKa Determination

Measurement of Specific Rotation via Polarimetry

The specific rotation is a fundamental property of a chiral compound and can be measured using a polarimeter.^{[11][12]}

Methodology:

- Sample Preparation: Prepare a solution of **(R)-2-Aminohex-5-enoic acid** of a known concentration (c, in g/mL) in a suitable solvent (e.g., water or dilute HCl).
- Polarimeter Setup:
 - Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
 - Calibrate the instrument with a blank (the solvent used for the sample).
- Measurement:
 - Fill the polarimeter tube of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.
 - Place the tube in the polarimeter and measure the observed optical rotation (α).
- Calculation: The specific rotation $[\alpha]$ is calculated using Biot's Law: $[\alpha] = \alpha / (l * c)$



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Polarimetry Experimental Workflow

Biological Context and Potential Applications

While specific biological roles of **(R)-2-Aminohex-5-enoic acid** are not well-defined in the literature, its structural analog, allylglycine ((R)-2-aminopent-4-enoic acid), is known as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the neurotransmitter GABA.[13][14][15] Inhibition of GAD leads to a decrease in GABA levels, which can induce convulsions. This makes allylglycine a useful tool in neuroscience research for studying epilepsy and seizure mechanisms.[13]

Given the structural similarity, it is plausible that **(R)-2-Aminohex-5-enoic acid** could exhibit similar biological activities. Its potential as an enzyme inhibitor or as a building block for peptidomimetics makes it a compound of interest for drug discovery and development.[16] The terminal alkene also provides a site for chemical modifications to create diverse molecular probes or drug candidates.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure α -amino acids is a well-established field in organic chemistry. General approaches include:

- **Asymmetric Synthesis:** This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the desired (R)-enantiomer from achiral starting materials.
- **Chiral Resolution:** This method starts with a racemic mixture of 2-aminohex-5-enoic acid. The enantiomers are then separated, often by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Enzymatic resolution is another common technique where an enzyme selectively reacts with one enantiomer, allowing for their separation.

A general workflow for chiral resolution via diastereomeric salt formation is outlined below.

Chiral Resolution via Diastereomeric Salt Formation

Racemic 2-Aminohex-5-enoic Acid



React with a chiral resolving agent (e.g., chiral base)



Formation of a mixture of diastereomeric salts



Fractional Crystallization



Separated Diastereomeric Salts



Acidification to remove chiral resolving agent



Pure (R)- and (S)-enantiomers

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Chiral Resolution via Diastereomeric Salt Formation

Conclusion

(R)-2-Aminohex-5-enoic acid is a chiral building block with potential for further exploration in medicinal chemistry and drug development. While detailed experimental data on its specific properties are sparse, established analytical techniques can be readily applied for its characterization. Its structural similarity to known bioactive molecules suggests that it may possess interesting biological activities, warranting further investigation by the research community.

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- To cite this document: BenchChem. [Physical and chemical properties of (R)-2-Aminohex-5-enoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173972#physical-and-chemical-properties-of-r-2-aminohex-5-enoic-acid]

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